molecular formula C12H17N3OS B4709147 N-(4-butylphenyl)-2-formylhydrazinecarbothioamide

N-(4-butylphenyl)-2-formylhydrazinecarbothioamide

Cat. No. B4709147
M. Wt: 251.35 g/mol
InChI Key: XZGOBNWIUNXULE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-butylphenyl)-2-formylhydrazinecarbothioamide, also known as BBF 204 or 2-formylhydrazinecarbothioamide, is a chemical compound with potential biological and pharmacological properties. It is a thiosemicarbazone derivative that has been studied for its potential as an anti-cancer agent and for its ability to inhibit the growth of various bacteria and viruses.

Mechanism of Action

The exact mechanism of action of N-(4-butylphenyl)-2-formylhydrazinecarbothioamide 204 is not fully understood, but it is believed to work by inhibiting various enzymes and proteins involved in cell growth and proliferation. This compound 204 has been shown to inhibit the activity of ribonucleotide reductase, an enzyme involved in DNA synthesis, as well as various protein kinases that are involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound 204 has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, this compound 204 has been found to have anti-inflammatory and antioxidant effects. This compound 204 has also been shown to improve insulin sensitivity and glucose metabolism in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-butylphenyl)-2-formylhydrazinecarbothioamide 204 is that it has been shown to have a relatively low toxicity profile, making it a potentially safer alternative to other anti-cancer agents. However, one limitation of this compound 204 is that it has poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(4-butylphenyl)-2-formylhydrazinecarbothioamide 204. One area of interest is the development of new formulations or delivery methods that can improve the solubility and bioavailability of this compound 204. Another area of interest is the investigation of the potential synergistic effects of this compound 204 in combination with other anti-cancer agents. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound 204 and to determine its potential applications in other areas of medicine, such as the treatment of inflammatory diseases or metabolic disorders.

Scientific Research Applications

N-(4-butylphenyl)-2-formylhydrazinecarbothioamide 204 has been studied extensively for its potential as an anti-cancer agent. Several studies have shown that this compound 204 can inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. This compound 204 has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anti-cancer properties, this compound 204 has also been studied for its ability to inhibit the growth of various bacteria and viruses.

properties

IUPAC Name

N-[(4-butylphenyl)carbamothioylamino]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3OS/c1-2-3-4-10-5-7-11(8-6-10)14-12(17)15-13-9-16/h5-9H,2-4H2,1H3,(H,13,16)(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGOBNWIUNXULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=S)NNC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-butylphenyl)-2-formylhydrazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
N-(4-butylphenyl)-2-formylhydrazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
N-(4-butylphenyl)-2-formylhydrazinecarbothioamide
Reactant of Route 4
Reactant of Route 4
N-(4-butylphenyl)-2-formylhydrazinecarbothioamide
Reactant of Route 5
Reactant of Route 5
N-(4-butylphenyl)-2-formylhydrazinecarbothioamide
Reactant of Route 6
N-(4-butylphenyl)-2-formylhydrazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.